molecular formula C15H22FN3O6 B1668275 Capecitabine CAS No. 154361-50-9

Capecitabine

カタログ番号: B1668275
CAS番号: 154361-50-9
分子量: 359.35 g/mol
InChIキー: GAGWJHPBXLXJQN-UORFTKCHSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

カペシタビンは、転移性乳がんや大腸がんを含むさまざまながんの治療に使用される経口投与の化学療法薬です . これは、腫瘍内でフルオロウラシルに酵素的に変換されるプロドラッグであり、DNA合成を阻害し、腫瘍組織の増殖を遅らせます . カペシタビンは、DNA合成を阻害することによりがん細胞を殺す抗代謝物と呼ばれる抗悪性腫瘍薬のグループに属します .

2. 製法

合成ルートと反応条件: カペシタビンは、複数段階のプロセスを経て合成されます。 合成には、5-デオキシ-5-フルオロシチジンとペンチルクロロホルメートの反応が含まれ、中間体が形成され、さらに反応させてカペシタビンを生成します . 反応条件としては、通常、エチルアルコールなどの溶媒を使用し、目的の生成物が得られるように温度とpHを厳密に制御する必要があります .

工業的生産方法: カペシタビンの工業的生産には、ラボでの合成と同様の反応条件を用いた大規模合成が含まれます。 このプロセスには、製品の安定性と品質を確保するために、化合物のふるい分け、ペレット化、乾燥、成形が含まれます . 高性能液体クロマトグラフィー(HPLC)や高性能薄層クロマトグラフィー(HPTLC)などの高度な技術が、品質管理やカペシタビンの血漿濃度のモニタリングに使用されています .

3. 化学反応解析

反応の種類: カペシタビンは、加水分解、還元、酵素変換など、さまざまな種類の反応を受けます。 主な反応は、体内でのフルオロウラシルへの酵素変換です .

一般的な試薬と条件: カペシタビンのフルオロウラシルへの酵素変換には、カルボキシルエステラーゼ、シチジンデアミナーゼ、チミジンホスホリラーゼ/ウリジンホスホリラーゼが関与しています . これらの酵素は、生理的条件下で加水分解反応と還元反応を促進します。

生成される主要な生成物: カペシタビンの酵素変換から生成される主要な生成物はフルオロウラシルであり、さらに5-フルオロウリジン三リン酸(5-FUTP)や5-フルオロ-2'-デオキシウリジン-5'-三リン酸(5-FdUTP)などの活性代謝物に代謝されます .

4. 科学研究への応用

カペシタビンは、化学、生物学、医学、産業などの分野において、幅広い科学研究への応用があります。 医学では、主に乳がん、大腸がん、胃がん、食道がん、膵臓がんなど、さまざまながんの化学療法薬として使用されています . 化学では、カペシタビンは、プロドラッグとしてのユニークな特性とそのフルオロウラシルへの酵素変換について研究されています . 生物学では、その作用に関与する分子メカニズムと経路の理解に研究の重点が置かれています . さらに、カペシタビンを負荷したナノ粒子は、がん治療の有効性を高めるための標的化薬物送達システムの可能性について検討されています .

化学反応の分析

Metabolic Pathway of Capecitabine

This compound’s metabolism involves a three-step enzymatic cascade, converting the prodrug into its active metabolite, 5-fluorouracil (5-FU) .

Step 1: Carboxylesterase Hydrolysis

  • Reaction: this compound → 5′-Deoxy-5-fluorocytidine (5′-DFCR)

  • Enzyme: Carboxylesterase (CES1) in the liver .

  • Mechanism: CES1 cleaves the pentyl ester group, initiating activation .

Step 2: Cytidine Deaminase Conversion

  • Reaction: 5′-DFCR → 5′-Deoxy-5-fluorouridine (5′-DFUR)

  • Enzyme: Cytidine deaminase (CDA), widespread in tissues and tumors .

  • Mechanism: Deamination removes the cytidine base, forming a uridine analog .

Step 3: Thymidine Phosphorylase Activation

  • Reaction: 5′-DFUR → 5-FU

  • Enzyme: Thymidine phosphorylase (TP), overexpressed in tumors .

  • Mechanism: TP cleaves the sugar-phosphate bond, releasing 5-FU preferentially in tumor tissue .

Metabolites of 5-FU

MetaboliteRole in Cytotoxicity
5-FdUMP Inhibits thymidylate synthase (TS), disrupting DNA synthesis .
5-FUTP Incorporates into RNA, disrupting ribosomal function .
5-FdUTP Interferes with DNA synthesis via uracil misincorporation .

Key Mechanisms

  • Thymidylate Synthase Inhibition

    • 5-FdUMP binds to TS, forming a covalent ternary complex with CH₂-THF, irreversibly inactivating the enzyme .

    • This disrupts thymidine nucleotide production, halting DNA replication .

  • RNA Toxicity

    • 5-FUTP disrupts RNA processing, including splicing and tRNA function .

Metabolic Degradation

  • Dihydropyrimidine Dehydrogenase (DPD)

    • Converts 5-FU → 5-fluoro-5,6-dihydrouracil (FUH₂), a less toxic intermediate .

  • Dihydropyrimidinase

    • Cleaves FUH₂ → 5-fluoro-ureidopropionic acid (FUPA) .

  • β-Ureidopropionase

    • Converts FUPA → α-fluoro-β-alanine (FBAL), excreted in urine .

Pharmacokinetic Data

ParameterValue
Half-life ~0.75 hours
Clearance 775 ± 213 mL/min
Urinary Excretion 96% (3% unchanged)

Hand-Foot Syndrome (HFS)

  • Mechanism: Elevated thymidine phosphorylase (TP) in palmoplantar tissues converts 5′-DFUR to 5-FU locally, causing pyroptosis via gasdermin E (GSDME) .

  • Key Findings:

    • TP knockout mice show reduced HFS severity .

    • TP inhibitor tipiracil mitigates toxicity without affecting tumor efficacy .

Enzymatic Polymorphisms

  • CES1 Variants: Influence this compound bioactivation, with reduced CES1 activity linked to altered plasma metabolite levels .

  • DPD Deficiency: Increases 5-FU toxicity due to impaired degradation .

Cytochrome P450 Interactions

  • CYP2C9 Inhibition: this compound reduces warfarin metabolism, necessitating INR monitoring .

  • Phenytoin Interaction: Elevated phenytoin levels due to CYP2C9 inhibition .

科学的研究の応用

Clinical Applications

1. Colorectal Cancer Treatment

  • Adjuvant Therapy : Capecitabine has been approved for adjuvant treatment in patients with stage III colon cancer following surgery. Studies demonstrate its non-inferiority to traditional intravenous 5-fluorouracil (5-FU) regimens, with comparable overall survival rates .
  • Metastatic Colorectal Cancer : In first-line treatment settings for metastatic colorectal cancer, this compound has shown superior response rates compared to intravenous regimens. A significant study reported an overall response rate of 26% for this compound versus 17% for 5-FU plus leucovorin .

2. Off-Label Uses

  • This compound is increasingly used off-label for various malignancies including breast cancer and gastric cancer. Its efficacy in combination with other chemotherapeutic agents such as oxaliplatin has been explored in clinical trials, showing promising results .

Efficacy and Safety Profile

The safety profile of this compound is generally favorable compared to traditional chemotherapy agents. Common side effects include hand-foot syndrome, diarrhea, and stomatitis; however, it has demonstrated lower incidences of severe neutropenia and alopecia compared to intravenous therapies .

Comparative Efficacy Table

Treatment RegimenOverall Response RateMedian Time to ProgressionMedian Overall Survival
This compound26%4.6 months12.9 months
Intravenous 5-FU + Leucovorin17%4.7 months12.8 months

Case Studies

Case Study 1: Metastatic Colorectal Cancer
A phase III trial enrolled over 1200 patients with untreated metastatic colorectal cancer, comparing this compound with standard intravenous therapies. Results indicated that this compound not only matched the efficacy of traditional treatments but also improved patient quality of life due to its oral administration route .

Case Study 2: Elderly Patients
A study focusing on elderly patients demonstrated that this compound was well tolerated even among those with comorbid conditions. The median overall survival was reported at approximately 11 months, showcasing its applicability in older demographics who may struggle with intravenous therapies .

生物活性

Capecitabine is an oral prodrug that is primarily used in the treatment of various cancers, particularly breast and colorectal cancers. Its biological activity is closely linked to its metabolism into 5-fluorouracil (5-FU), which exerts its cytotoxic effects through multiple mechanisms. This article reviews the biological activity of this compound, including its mechanism of action, clinical efficacy, and safety profile, supported by data tables and relevant case studies.

This compound is converted to 5-FU in the body through a series of enzymatic reactions. The key enzymes involved in this conversion include carboxylesterases, cytidine deaminase, and thymidine phosphorylase (TP). The active metabolites of 5-FU inhibit thymidylate synthase, disrupt DNA and RNA synthesis, and induce apoptosis in cancer cells .

Key Metabolites and Their Functions:

  • 5-Fluoro-2’-deoxyuridine monophosphate (FdUMP) : Inhibits thymidylate synthase.
  • 5-Fluorouridine triphosphate (FUTP) : Incorporates into RNA, disrupting protein synthesis.
  • 5-Fluorodeoxyuridine triphosphate (FdUTP) : Interferes with DNA synthesis.

Clinical Efficacy

This compound has been evaluated in numerous clinical trials for its efficacy in treating various types of cancer.

Case Studies and Clinical Trials

  • Adjuvant Therapy in Breast Cancer : A Phase III trial involving 876 patients assessed the efficacy of this compound after standard chemotherapy in early triple-negative breast cancer. The results indicated no significant difference in disease-free survival (DFS) compared to observation, but non-basal phenotype patients showed improved outcomes with this compound .
  • Gastric Cancer Treatment : In a study comparing this compound plus cisplatin to S-1 plus cisplatin for advanced gastric cancer, this compound demonstrated a median overall survival (OS) of 14.2–17.7 months with an overall response rate of 49.2%–58.5% .
  • Maintenance Therapy : A study on maintenance therapy with this compound following induction chemotherapy showed promising results in prolonging survival without significant toxicity .

Safety Profile

The safety profile of this compound includes various adverse effects, with hand-foot syndrome being one of the most common. In clinical trials, approximately 40.6% of patients experienced grade 3 or greater adverse events when treated with this compound compared to 15.5% in observation groups .

Adverse Events Reported:

  • Grade 3 or Greater AEs : Neutropenia, anemia, nausea.
  • Serious Adverse Events (SAEs) : Reported in 5.3% of patients receiving this compound.

Pharmacodynamics and Pharmacokinetics

This compound's pharmacodynamics are influenced by its selective conversion to 5-FU in tumor tissues where TP is expressed. This selective activation minimizes systemic toxicity while maximizing local cytotoxic effects on tumors .

Data Summary Table

Study/TrialCancer TypePopulation SizeMedian OS (months)Response Rate (%)Notable AEs
Phase III Trial Breast Cancer876Not significantN/AHand-foot syndrome
This compound + Cisplatin Gastric CancerVaries14.2–17.749.2%–58.5%Neutropenia, anemia
Maintenance Therapy VariousVariesN/AN/AMild AEs

Q & A

Basic Research Questions

Q. What are the key considerations when designing a non-inferiority trial to compare capecitabine with fluorouracil in advanced gastrointestinal cancers?

  • Methodological Answer : Non-inferiority trials require rigorous margin selection based on historical efficacy data and clinical relevance. For example, in the Cunningham et al. (2008) trial, the predefined non-inferiority margin for hazard ratio (HR) was set at 1.23, ensuring this compound's equivalence to fluorouracil in overall survival (OS) . Researchers should justify margins using prior meta-analyses, ensure adequate power, and address potential confounding variables (e.g., dosing schedules, patient stratification). Blinding and randomization protocols are critical to minimize bias .

Q. How do toxicity profiles of this compound-based regimens influence patient selection in clinical trials?

  • Methodological Answer : Toxicity data (e.g., grade 3/4 diarrhea, hand-foot syndrome) should guide inclusion/exclusion criteria. For instance, oxaliplatin-capecitabine combinations show lower renal toxicity and alopecia compared to cisplatin-fluorouracil but may require dose adjustments for neuropathy . Use validated tools like CTCAE (Common Terminology Criteria for Adverse Events) to standardize reporting and stratify patients by comorbidities (e.g., renal impairment) .

Q. What statistical methods are appropriate for analyzing survival outcomes in this compound trials?

  • Methodological Answer : Kaplan-Meier curves with log-rank tests and Cox proportional hazards models (reporting HRs and 95% confidence intervals) are standard for OS and progression-free survival (PFS). For example, Cunningham et al. (2008) used Cox regression to demonstrate non-inferiority (HR=0.86 for this compound vs. fluorouracil) . Pre-specify subgroup analyses to explore heterogeneity (e.g., by tumor stage or biomarker status) .

Advanced Research Questions

Q. How can researchers reconcile contradictory efficacy results of this compound in pancreatic cancer across phase III trials?

  • Methodological Answer : Contradictions (e.g., OS trends in Cunningham et al. (2009) vs. meta-analyses) require sensitivity analyses and evaluation of trial design differences. For instance, the GEM-CAP trial (HR=0.86, P=0.08) showed marginal OS benefit, while pooled meta-analyses (HR=0.86, P=0.02) confirmed significance . Investigate heterogeneity via meta-regression (e.g., patient demographics, treatment adherence) and assess publication bias using funnel plots .

Q. What strategies validate predictive biomarkers (e.g., TYMP, immune signatures) for this compound benefit in triple-negative breast cancer (TNBC)?

  • Methodological Answer : Use hypothesis-driven approaches with prespecified endpoints. Asleh et al. (2020) applied a 770-gene panel and custom this compound-metabolism genes, followed by Cox models with interaction tests (e.g., P-interaction=0.01 for cytotoxic cells). Adjust for multiplicity (e.g., Bonferroni correction) and validate findings in independent cohorts. Functional assays (e.g., TYMP enzyme activity) strengthen mechanistic plausibility .

Q. How should meta-analyses address heterogeneity when comparing this compound/5-FU combinations in colorectal cancer?

  • Methodological Answer : Employ random-effects models to account for between-study variability. Wang et al. (2012) used RevMan 4.2 to pool 6 trials (n=2,189), reporting I² statistics to quantify heterogeneity. Stratify by protocol differences (e.g., oxaliplatin dosing) and perform subgroup analyses (e.g., RAS mutation status) to identify effect modifiers .

Q. Methodological Recommendations

  • For Experimental Design : Use PICO framework (Population: e.g., metastatic CRC; Intervention: this compound; Comparison: 5-FU; Outcome: OS) to structure research questions .
  • For Data Contradictions : Apply Bradford Hill criteria (e.g., consistency, biological gradient) to assess causality in conflicting results .
  • For Biomarker Studies : Follow REMARK guidelines for transparent reporting and include pre-analytical variables (e.g., tissue fixation methods) .

特性

IUPAC Name

pentyl N-[1-[(2R,3R,4S,5R)-3,4-dihydroxy-5-methyloxolan-2-yl]-5-fluoro-2-oxopyrimidin-4-yl]carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H22FN3O6/c1-3-4-5-6-24-15(23)18-12-9(16)7-19(14(22)17-12)13-11(21)10(20)8(2)25-13/h7-8,10-11,13,20-21H,3-6H2,1-2H3,(H,17,18,22,23)/t8-,10-,11-,13-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GAGWJHPBXLXJQN-UORFTKCHSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCOC(=O)NC1=NC(=O)N(C=C1F)C2C(C(C(O2)C)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCCCOC(=O)NC1=NC(=O)N(C=C1F)[C@H]2[C@@H]([C@@H]([C@H](O2)C)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H22FN3O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID3046451
Record name Capecitabine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID3046451
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

359.35 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Solid
Record name Capecitabine
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0015233
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Solubility

In water, 26 mg/mL at 20 °C, 2.48e-01 g/L
Record name Capecitabine
Source DrugBank
URL https://www.drugbank.ca/drugs/DB01101
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name CAPECITABINE
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7656
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.
Record name Capecitabine
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0015233
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Mechanism of Action

Capecitabine is a prodrug that is selectively tumour-activated to its cytotoxic moiety, fluorouracil, by thymidine phosphorylase, an enzyme found in higher concentrations in many tumors compared to normal tissues or plasma. Fluorouracil is further metabolized to two active metabolites, 5-fluoro-2'-deoxyuridine 5'-monophosphate (FdUMP) and 5-fluorouridine triphosphate (FUTP), within normal and tumour cells. These metabolites cause cell injury by two different mechanisms. First, FdUMP and the folate cofactor, N5-10-methylenetetrahydrofolate, bind to thymidylate synthase (TS) to form a covalently bound ternary complex. This binding inhibits the formation of thymidylate from 2'-deaxyuridylate. Thymidylate is the necessary precursor of thymidine triphosphate, which is essential for the synthesis of DNA, therefore a deficiency of this compound can inhibit cell division. Secondly, nuclear transcriptional enzymes can mistakenly incorporate FUTP in place of uridine triphosphate (UTP) during the synthesis of RNA. This metabolic error can interfere with RNA processing and protein synthesis through the production of fraudulent RNA., Capecitabine is a prodrug and has little pharmacologic activity until it is converted to fluorouracil, an antimetabolite. Because capecitabine is converted to fluorouracil by enzymes that are expressed at higher concentrations in many tumors than in adjacent normal tissues or plasma, it is thought that high tumor concentrations of the active drug may be achieved with less systemic toxicity. Fluorouracil is metabolized in both normal and tumor cells to 5-fluoro-2'-deoxyuridine 5'-monophosphate (FdUMP) and 5-fluorouridine triphosphate (FUTP). Although the precise mechanisms of action of fluorouracil have not been fully elucidated, the main mechanism is thought to be the binding of the deoxyribonucleotide of the drug (FdUMP) and the folate cofactor (N5-10-methylenetetrahydrofolate) to thymidylate synthase (TS) to form a covalently bound ternary complex, which inhibits the formation of thymidylate from 2'-deoxyuridylate, thereby interfering with DNA synthesis. In addition, FUTP can be incorporated into RNA in place of uridine triphosphate (UTP), producing a fraudulent RNA and interfering with RNA processing and protein synthesis. Capecitabine has been shown to be active in xenograft tumors that are resistant to fluorouracil indicating incomplete cross-resistance between the drugs., In this report, /the authors/ investigated whether apoptosis induced by capecitabine was mediated by the Fas/FasL system. To achieve this goal, a specific in vitro coculture model mixing hepatoma and human colorectal cell line was used. A bystander effect was observed between HepG2 and LS174T cells treated with capecitabine. Besides this, Xeloda showed a 7-fold higher cytotoxicity and markedly stronger apoptotic potential in thymidine phosphorylase (TP)-transfected LS174T-c2 cells. The striking enhancement of thymidylate synthase inhibition that we observed in cells with high TP activity was most probably at the origin of the potentiation of capecitabine antiproliferative efficacy. In addition, this increase of sensitivity was accompanied by a strong overexpression of the CD95-Fas receptor on the cell surface. Both Fas and FasL mRNA expression were triggered after exposing TP+ cells to the drug. This implication of Fas in Xeloda-induced apoptosis was next confirmed by using antagonistic anti-Fas and anti-FasL antibodies that proved to reverse capecitabine antiproliferative activity, thus highlighting the key role that Fas could play in the optimization of an antitumor response to fluoropyrimidine drugs. /The/ data, therefore, show that TP plays a key role in the capecitabine activity and that the Fas/FasL system could be considered as a new determinant for Xeloda efficacy.
Record name Capecitabine
Source DrugBank
URL https://www.drugbank.ca/drugs/DB01101
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name CAPECITABINE
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7656
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.

Impurities

2',3'-di-O-acetyl-5'-deoxy-5-fluorocytidine; 5'-deoxy-5-fluoro-N4-(2-methyl-1-butyloxycarbonyl)cytidine; 5'-deoxy-5-fluoro-N4-(3-methyl-1-butyloxycarbonyl)cytidine; [1-[5-deoxy-3-O-(5-deoxy-beta-D-ribofuranosyl)-beta-D-ribofuranosyl]-5-fluoro-2-oxo-1,2-dihydropyrimidin-4-yl]-carbamic acid pentyl ester; [1-[5-deoxy-2-O-(5-deoxy-beta-D-ribofuranosyl)-beta-D-ribofuranosyl]-5-fluoro-2-oxo-1,2-dihydropyrimidin-4-yl]-carbamic acid pentyl ester; [1-[5-deoxy-3-O-(5-deoxy-alpha-D-ribofuranosyl)-beta-D-ribofuranosyl]-5-fluoro-2-oxo-1,2-dihydropyrimidin-4-yl]-carbamic acid pentyl ester; 2',3'-di-O-acetyl-5'-deoxy-5-fluoro-N4-(pentyloxycarbonyl)cytidine
Record name CAPECITABINE
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7656
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.

Color/Form

White to off-white crystalline powder, Crystals from ethyl acetate

CAS No.

154361-50-9
Record name Capecitabine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=154361-50-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Capecitabine [USAN:USP:INN:BAN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0154361509
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Capecitabine
Source DrugBank
URL https://www.drugbank.ca/drugs/DB01101
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name Capecitabine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID3046451
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Cytidine, 5'-deoxy-5-fluoro-N-[(pentyloxy)carbonyl]
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.112.980
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name CAPECITABINE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/6804DJ8Z9U
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.
Record name CAPECITABINE
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7656
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.
Record name Capecitabine
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0015233
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Melting Point

110-121 °C, 110 - 121 °C
Record name Capecitabine
Source DrugBank
URL https://www.drugbank.ca/drugs/DB01101
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name CAPECITABINE
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7656
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.
Record name Capecitabine
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0015233
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。